5-(Difluoromethyl)-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique chemical properties. The presence of the difluoromethyl group enhances its biological activity, metabolic stability, and lipophilicity, making it a valuable compound in medicinal and agricultural chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylpyrimidin-4-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of difluoromethylation reagents and metal-based methods for transferring the CF2H group to various substrates has streamlined access to molecules of pharmaceutical relevance .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various metal catalysts for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can lead to the formation of difluoromethylarenes .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors through hydrogen bonding, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another compound with a difluoromethyl group, used in various biological studies.
Uniqueness
5-(Difluoromethyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which enhances its biological activity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H7F2N3 |
---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3/c1-3-10-2-4(5(7)8)6(9)11-3/h2,5H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
LADJGRVOTJVZPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.